molecular formula C18H24N2O5S B1665470 Amosulalol CAS No. 85320-68-9

Amosulalol

Número de catálogo B1665470
Número CAS: 85320-68-9
Peso molecular: 380.5 g/mol
Clave InChI: LVEXHFZHOIWIIP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amosulalol (INN) is an antihypertensive drug . It has a much higher affinity for α1-adrenergic receptors than for β-adrenergic receptors . It is not approved for use in the United States .


Synthesis Analysis

Amosulalol synthesis involves a multi-step reaction with 2 steps . The first step involves bromine and acetic acid . The second step involves NaBH4 and H2, Pd-C . The extraction recovery values of amosulalol hydrochloride at concentrations of 100, 500, and 1,000 ng/mL were 99.5, 96.2, and 95.6%, respectively .


Molecular Structure Analysis

Amosulalol has a molecular formula of C18H24N2O5S . Its average mass is 380.459 Da and its monoisotopic mass is 380.140594 Da . The crystal structure and absolute configuration of (-)-Amosulalol have been studied .


Chemical Reactions Analysis

Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated .


Physical And Chemical Properties Analysis

Amosulalol has a density of 1.3±0.1 g/cm3 . Its boiling point is 608.7±65.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 95.1±3.0 kJ/mol . The flash point is 321.9±34.3 °C . The index of refraction is 1.584 .

Aplicaciones Científicas De Investigación

Pharmacokinetic Analysis

Amosulalol, known for its antihypertensive properties, has been the subject of various studies focused on its pharmacokinetics. Gwak et al. (2005) developed a solid-phase extraction and high-performance liquid chromatographic method to quantitatively determine amosulalol in human plasma, which is crucial for pharmacokinetic studies. This method was successfully used in a pharmacokinetic study after oral administration of amosulalol to healthy volunteers (Gwak et al., 2005).

Cardiovascular Research

Amosulalol's impact on myocardial energy metabolism during ischemia has been explored. Hayase et al. (1993) reported that amosulalol reduced myocardial energy depletion and alteration of carbohydrate metabolism induced by ischemia in dogs, suggesting its potential protective effects on the myocardium during ischemic events (Hayase et al., 1993).

Vascular Smooth Muscle Research

The drug's effects on vascular smooth muscle have been studied by Fujioka and Suzuki (1985), who found that amosulalol antagonizes membrane depolarizations produced by noradrenaline in certain vascular tissues, thereby shedding light on its mechanism of action in smooth muscle cells (Fujioka & Suzuki, 1985).

Antihypertensive Activity

Research has also been conducted on amosulalol's antihypertensive activity. Honda et al. (1985) studied its autonomic and antihypertensive activities in rats, providing insight into its mechanism as an alpha and beta-adrenoceptor blocking agent and its efficacy in lowering blood pressure (Honda et al., 1985).

Ophthalmic Research

In the field of ophthalmology, Taniguchi et al. (1996) explored the effects of amosulalol on intraocular pressure and aqueous humor dynamics in rabbits. Their findings suggest that amosulalol lowers intraocular pressure by inhibiting aqueous production and increasing uveoscleral outflow (Taniguchi et al., 1996).

Electrophysiological Research

Tohse et al. (1986) investigated the electrophysiological effects of amosulalol in isolated rabbit papillary muscles, demonstrating that it possesses class I and III antiarrhythmic properties. This study provides valuable information on the drug's impact on cardiac electrophysiology (Tohse et al., 1986).

Metabolic Studies

Amosulalol's effects on metabolism have been studied in non-insulin dependent diabetics. Inoue et al. (1992) found that amosulalol effectively reduced blood pressure in hypertensive diabetic patients without significantly affecting glucose and lipid metabolism, which is crucial for patients with metabolic disorders (Inoue et al., 1992).

Hemodynamic Research

The hemodynamic effects of amosulalol in patients with essential hypertension were studied by Saito et al. (1992). They found that amosulalol increased cardiac output and stroke volume while decreasing total peripheral resistance, offering insights into its hemodynamic profile in hypertensive patients (Saito et al., 1992).

Stereoisomer Research

The pharmacological activities of the enantiomers of amosulalol have also been investigated. Honda et al. (1986) compared the antagonist potencies of amosulalol's stereoisomers at different adrenoceptors, providing detailed insights into the stereoselective pharmacological properties of the drug (Honda et al., 1986).

Safety And Hazards

Users should avoid breathing mist, gas or vapours of Amosulalol . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn when handling Amosulalol . Adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Propiedades

IUPAC Name

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEXHFZHOIWIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868893
Record name 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amosulalol

CAS RN

85320-68-9
Record name Amosulalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85320-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amosulalol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085320689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOSULALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JI1BAU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 200 ml of methanol was dissolved 20 g of 5-{1-hydroxy-2-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methylbenzenesulfonamide. After adding thereto 20 ml of ethanol containing about 10% hydrogen chloride and 1 g of 10% palladium charcoal, the mixture was shaked in hydrogen gas stream. When the absorption of hydrogen stopped, the catalyst was filtered away and the filtrate was distilled off under reduced pressure. The residue was dissolved in 100 ml of ethanol while it was hot and the solution was allowed to stand overnight in ice chamber, whereby 12.8 g of the α-type crystals of 5-{1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]-ethyl}-2-methylbenzenesulfonamide were obtained as the colorless crystals. The physical and chemical properties of the product were as follows:
Quantity
20 mL
Type
reactant
Reaction Step One
Name
5-{1-hydroxy-2-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methylbenzenesulfonamide
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amosulalol
Reactant of Route 2
Amosulalol
Reactant of Route 3
Reactant of Route 3
Amosulalol
Reactant of Route 4
Reactant of Route 4
Amosulalol
Reactant of Route 5
Reactant of Route 5
Amosulalol
Reactant of Route 6
Reactant of Route 6
Amosulalol

Citations

For This Compound
419
Citations
T Takenaka - Cardiovascular Drug Reviews, 1987 - Wiley Online Library
… 14C-amosulalol and resolution of its optical isomers were reported (2,lO). Amosulalol is a … The pKal for the secondary amine and pKa2 for amosulalol are 7.72 and 10.04, respectively…
Number of citations: 4 onlinelibrary.wiley.com
M Nakashima, M Asano, S Ohguchi… - Clinical …, 1984 - Wiley Online Library
… Amosulalol kinetic studies were conducted in … of amosulalol was about 100% as determined by the ratio of AUC after oral and intravenous dosing. These results suggest that amosulalol …
Number of citations: 15 ascpt.onlinelibrary.wiley.com
H Sasaki, H Kamimura, H Kaniwa, S Kawamura… - Xenobiotica, 1984 - Taylor & Francis
… of amosulalol hydrochloride in rats, … ]amosulalol in the plasma on the UV absorption was regarded as negligible because the ratio of [14C]amosulalol to the internal standard amosulalol …
Number of citations: 11 www.tandfonline.com
K Suzuki, H Kamimura - Biological and Pharmaceutical Bulletin, 2007 - jstage.jst.go.jp
… and metabolic studies of amosulalol hydrochloride in mice were undertaken, with amosulalol carbamoyl glucuronide being reported as a new amosulalol metabolite found in bile. …
Number of citations: 7 www.jstage.jst.go.jp
K HONDA, C NAKAGAWA, O INAGAKI… - The Japanese Journal …, 1986 - jstage.jst.go.jp
… binding studies (5), amosulalol displayed a two orders of magnitude … amosulalol showed no selectivity towards 31 or (32-adrenoceptors. In guinea pig vascular tissues, amosulalol …
Number of citations: 5 www.jstage.jst.go.jp
H Kamimura, H Sasaki, S Kawamura - Xenobiotica, 1984 - Taylor & Francis
… As a part of the evaluation of amosulalol, the present work on the … effect of amosulalol (Takenaka et al. The present study with single administration led to the conclusion that amosulalol …
Number of citations: 8 www.tandfonline.com
K HONDA, T TAKENAKA, K SHIONO… - The Japanese Journal …, 1985 - jstage.jst.go.jp
… amosulalol and labetalol blocked both a and 4 adrenoceptors. Based on DR10 values (Table 1), amosulalol … amosulalol resemble those of labetalol, but amosulalol is more potent than …
Number of citations: 22 www.jstage.jst.go.jp
JW Ha, N Chung, J Kwan, MH Lee… - Korean Circulation …, 1995 - synapse.koreamed.org
… Amosulalol. a new drug which blocks both sympathetic nerve alpha and beta-receptors, has … of oral amosulalol on essential hypertension. a daily dose of 20mg to 60mg amosulalol was …
Number of citations: 7 synapse.koreamed.org
H Kamimura, H Sasaki, S Kawamura - Xenobiotica, 1985 - Taylor & Francis
… A qualitative investigation of amosulalol metabolism in rats and dogs confirmed the presence of six … The present paper describes metabolism of amosulalol in humans and quantitative …
Number of citations: 10 www.tandfonline.com
M Fujioka, H Suzuki - British journal of pharmacology, 1985 - ncbi.nlm.nih.gov
… were antagonized by amosulalol. In the portal vein, membrane hyperpolarizations produced by isoprenaline were antagonized by amosulalol. In the mesenteric artery, amosulalol (over …
Number of citations: 10 www.ncbi.nlm.nih.gov

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.